synthesis and properties of 2-[(Adamantan-1-ylmethyl)-amino]-ethanol
synthesis and properties of 2-[(Adamantan-1-ylmethyl)-amino]-ethanol
An In-Depth Technical Guide to the Synthesis and Properties of 2-[(Adamantan-1-ylmethyl)-amino]-ethanol
For Researchers, Scientists, and Drug Development Professionals
The adamantane moiety, a rigid and lipophilic hydrocarbon cage, is a privileged scaffold in medicinal chemistry, known for enhancing the pharmacological profiles of various drug candidates.[1][2] This technical guide provides a comprehensive overview of 2-[(Adamantan-1-ylmethyl)-amino]-ethanol, a derivative that combines the unique properties of adamantane with an amino-alcohol functional group. This document outlines a proposed synthetic pathway, based on established chemical principles, and discusses the anticipated physicochemical and pharmacological properties of this compound. The guide is intended to serve as a valuable resource for researchers in drug discovery and development, offering insights into the synthesis and potential applications of this and similar adamantane derivatives.
Introduction: The Adamantane Scaffold in Modern Drug Discovery
First isolated from crude oil and later made accessible through synthetic routes, adamantane has emerged as a significant building block in pharmaceutical sciences.[2] Its distinctive three-dimensional structure and high lipophilicity contribute to improved pharmacokinetic and pharmacodynamic properties of drug molecules.[3][4] The incorporation of an adamantyl group can enhance a drug's metabolic stability, increase its affinity for biological targets, and improve its ability to cross the blood-brain barrier.[2] Clinically approved drugs such as Amantadine (antiviral), Memantine (for Alzheimer's disease), and Saxagliptin (antidiabetic) feature the adamantane core, underscoring its therapeutic importance.[5] The strategic placement of functional groups on the adamantane nucleus allows for the fine-tuning of a molecule's biological activity, making it a versatile scaffold for the design of novel therapeutics.[2][3]
Synthesis of 2-[(Adamantan-1-ylmethyl)-amino]-ethanol
While a specific, peer-reviewed synthesis of 2-[(Adamantan-1-ylmethyl)-amino]-ethanol (CAS 65738-69-4) is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be designed based on well-established reactions of adamantane derivatives and the principles of amine alkylation. The proposed pathway involves a two-step process starting from the commercially available 1-adamantanemethylamine.
Proposed Synthetic Pathway: Reductive Amination
A robust and widely used method for the synthesis of N-alkylated amines is reductive amination. This approach involves the reaction of an amine with a carbonyl compound to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. For the synthesis of 2-[(Adamantan-1-ylmethyl)-amino]-ethanol, 1-adamantanemethylamine can be reacted with 2-hydroxyacetaldehyde. However, due to the instability of 2-hydroxyacetaldehyde, a more practical approach is to use a protected form, such as 2,2-dimethoxyacetaldehyde, followed by deprotection, or to use a precursor that generates the aldehyde in situ.
A more direct and feasible approach is the nucleophilic substitution of a suitable 2-substituted ethanol by 1-adamantanemethylamine. A common and effective method involves the reaction of 1-adamantanemethylamine with 2-bromoethanol or 2-chloroethanol.
Caption: Proposed synthesis of 2-[(Adamantan-1-ylmethyl)-amino]-ethanol.
Detailed Experimental Protocol (Proposed)
This protocol is a proposed method and has not been experimentally validated from a specific cited source for this exact compound. It is based on standard procedures for the N-alkylation of amines with haloalcohols.
Materials:
-
1-Adamantanemethylamine
-
2-Bromoethanol
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-adamantanemethylamine (1.0 eq).
-
Addition of Reagents: Add anhydrous potassium carbonate (2.0 eq) and anhydrous acetonitrile to the flask.
-
Addition of Alkylating Agent: While stirring, add 2-bromoethanol (1.1 eq) dropwise to the suspension at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 82 °C for acetonitrile) and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the solid potassium carbonate.
-
Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator. Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure 2-[(Adamantan-1-ylmethyl)-amino]-ethanol.
Rationale Behind Experimental Choices
-
Choice of Base: Potassium carbonate is a mild and effective base for this type of reaction. It neutralizes the hydrobromic acid formed during the reaction, driving the equilibrium towards the product.
-
Choice of Solvent: Acetonitrile is a suitable polar aprotic solvent that facilitates the dissolution of the reactants and promotes the nucleophilic substitution reaction.
-
Purification: Column chromatography is a standard and effective method for purifying the final product from any unreacted starting materials and byproducts.
Physicochemical Properties
| Property | Predicted/Estimated Value |
| Molecular Formula | C₁₃H₂₃NO |
| Molecular Weight | 209.33 g/mol |
| Appearance | Expected to be a solid or a viscous liquid at room temperature. |
| Melting Point | Not available. |
| Boiling Point | Not available. |
| Solubility | Expected to be soluble in organic solvents like ethanol, methanol, and dichloromethane. Limited solubility in water is anticipated due to the large hydrophobic adamantane group. |
| pKa | The amino group is expected to have a pKa in the range of 9-10, typical for secondary amines. |
Spectral Data (Anticipated)
No specific spectral data for 2-[(Adamantan-1-ylmethyl)-amino]-ethanol has been found in the searched literature. However, the expected spectral characteristics can be inferred from the structures of similar compounds.
-
¹H NMR: The spectrum is expected to show characteristic signals for the adamantane protons, a singlet for the methylene bridge, and multiplets for the ethanolamine moiety.
-
¹³C NMR: The spectrum should display signals corresponding to the carbon atoms of the adamantane cage, the methylene bridge, and the ethanolamine backbone.
-
IR Spectroscopy: The infrared spectrum would likely exhibit a broad absorption band in the 3300-3500 cm⁻¹ region, corresponding to the O-H and N-H stretching vibrations. C-H stretching bands for the adamantyl and ethyl groups would appear around 2850-2950 cm⁻¹.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound.
Pharmacological Properties and Potential Applications
The pharmacological profile of 2-[(Adamantan-1-ylmethyl)-amino]-ethanol has not been specifically reported. However, based on the known biological activities of structurally related adamantane derivatives, several potential applications can be postulated.
Caption: Potential therapeutic applications based on structural features.
-
Antiviral Activity: Adamantane amines, such as amantadine and rimantadine, are known for their antiviral properties, particularly against the influenza A virus.[1] The presence of the adamantane cage in the target molecule suggests that it could be investigated for similar antiviral effects.
-
Central Nervous System (CNS) Disorders: The lipophilic nature of the adamantane group facilitates crossing the blood-brain barrier, a desirable property for drugs targeting the CNS.[2] Memantine, an adamantane derivative, is an NMDA receptor antagonist used in the treatment of Alzheimer's disease.[5] Therefore, 2-[(Adamantan-1-ylmethyl)-amino]-ethanol could be a candidate for screening against various neurological disorders.
-
Antidiabetic Activity: Several adamantane-containing compounds have been explored for their potential as antidiabetic agents.[5] The structural features of the target molecule may warrant its evaluation in diabetes-related assays.
Conclusion
2-[(Adamantan-1-ylmethyl)-amino]-ethanol represents an intriguing yet underexplored molecule within the vast landscape of adamantane derivatives. This guide has provided a plausible synthetic route and a discussion of its likely physicochemical and pharmacological properties based on established scientific principles and data from analogous compounds. The unique combination of the rigid, lipophilic adamantane core with a flexible, polar amino-alcohol side chain suggests that this compound could serve as a valuable building block for the development of novel therapeutic agents. Further experimental validation of its synthesis and a thorough biological evaluation are warranted to fully elucidate its potential in medicinal chemistry.
References
-
The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC. (n.d.). Retrieved January 15, 2026, from [Link]
-
Unlocking therapeutic potential: the role of adamantane in drug discovery - ConnectSci. (2024, August 2). Retrieved January 15, 2026, from [Link]
-
Use of the Adamantane Structure in Medicinal Chemistry - ResearchGate. (2015, August 6). Retrieved January 15, 2026, from [Link]
-
Adamantane - A Lead Structure for Drugs in Clinical Practice - PubMed. (n.d.). Retrieved January 15, 2026, from [Link]
-
Adamantane in Drug Delivery Systems and Surface Recognition - MDPI. (n.d.). Retrieved January 15, 2026, from [Link]
Sources
- 1. 2-(Methylamino)adamantan-1-ol | C11H19NO | CID 149877452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Methylaminoethanol (109-83-1) 1H NMR spectrum [chemicalbook.com]
- 3. Ethanol, 2-(methylamino)- (CAS 109-83-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. 2-(Methylamino)ethanol | C3H9NO | CID 8016 - PubChem [pubchem.ncbi.nlm.nih.gov]
